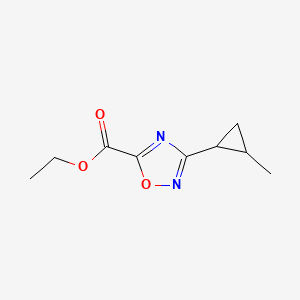
Ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The cyclopropyl group is a strained ring, which can have interesting chemical properties . The oxadiazole ring is aromatic and can participate in pi stacking interactions. The ethyl group is a simple alkyl chain, and the carboxylate is a common functional group that can participate in a variety of reactions.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of any stereochemistry. Cyclopropyl groups are known to impart strain to molecules, which can affect their reactivity . Oxadiazoles are aromatic and may contribute to the compound’s stability .
Aplicaciones Científicas De Investigación
Structural Analysis and Conformations
Ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate has been subject to structural analysis, revealing interesting conformational characteristics. The structure of a related triazaoxabicyclodecatriene derivative showcases a twisted-sofa form for the 1,2-diazepine ring and an envelope conformation for the 1,2,4-oxadiazole ring, highlighting the complexity of oxadiazole derivatives' 3D structures (Beltrame et al., 1993).
Synthesis and Biological Activities
A broad spectrum of biological activities is associated with 1,3,4-oxadiazoles, including antimicrobial properties. The synthesis and evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives have shown valuable biological effects such as cytotoxic, antibacterial, antifungal, and anti-tubercular activities, indicating potential pharmaceutical applications of ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate derivatives (Jafari et al., 2017).
Antihypertensive Activity
3-Arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, showcasing the structural motif of ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate, have been synthesized with some derivatives exhibiting antihypertensive activity in rats. This suggests the potential of ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate derivatives in developing new antihypertensive agents (Santilli & Morris, 1979).
Heterocyclic Derivatives Synthesis
The exploration of ethyl 2-(2-pyridylacetate) derivatives containing thiourea, 1,2,4-triazole, thiadiazole, and oxadiazole moieties reveals the versatility of ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate in synthesizing novel heterocyclic compounds. These compounds have been tested for their antimicrobial and antiviral activities, including against HIV-1, showcasing the compound's potential as a precursor for biologically active molecules (Szulczyk et al., 2017).
Versatile Building Block in Medicinal Chemistry
Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate has been highlighted as a versatile building block in medicinal chemistry, demonstrating the potential for ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate to be similarly utilized. The development of derivatives through displacement reactions opens avenues for creating bifunctional 3,5-disubstituted 1,2,4-oxadiazole building blocks, integral to biologically relevant molecules (Jakopin, 2018).
Propiedades
IUPAC Name |
ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-13-9(12)8-10-7(11-14-8)6-4-5(6)2/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHUSDMKIWYJKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2CC2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

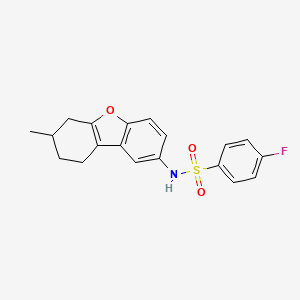
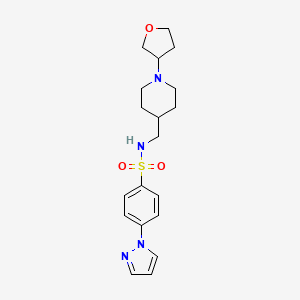
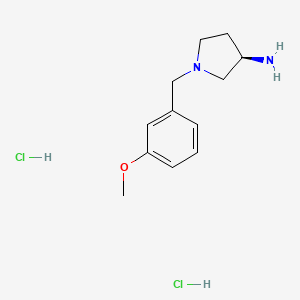
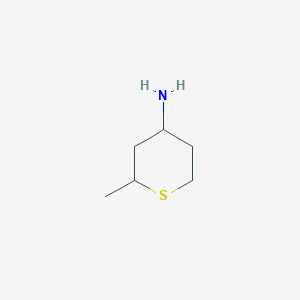
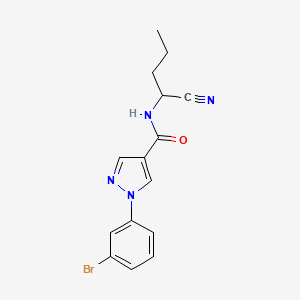
![2-[(4-bromophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2650313.png)
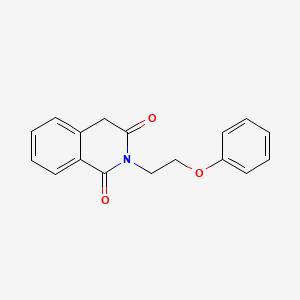
![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorobenzyl sulfide](/img/structure/B2650315.png)
![N-(4-bromo-2-fluorophenyl)-2-(2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2650316.png)
![3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylaniline](/img/structure/B2650317.png)
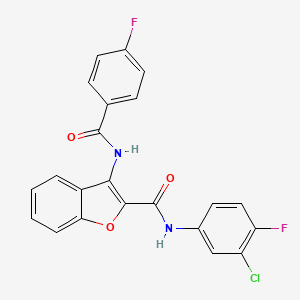
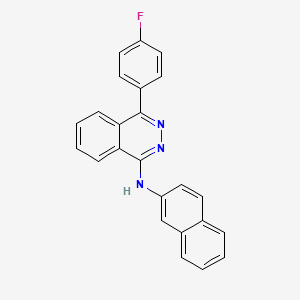
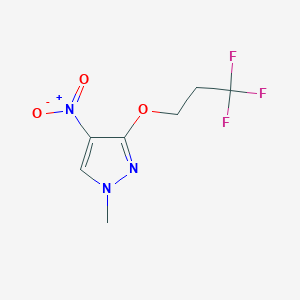
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B2650321.png)